[4-[Acetyl(ethyl)amino]phenyl] acetate
Description
[4-[Acetyl(ethyl)amino]phenyl] acetate is an aromatic ester compound characterized by a phenyl ring substituted at the para-position with an acetylated ethylamino group and an acetate ester. The structure combines a hydrophilic acetate group with a hydrophobic acetylethylamino moiety, which may influence its solubility, reactivity, and biological activity.
The acetyl(ethyl)amino group introduces steric and electronic effects that differentiate this compound from simpler phenyl acetates. For example, the electron-withdrawing acetyl group may reduce the basicity of the adjacent amino group compared to unmodified ethylamino derivatives like ethyl 4-aminophenylacetate () .
Properties
CAS No. |
529-94-2 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
[4-[acetyl(ethyl)amino]phenyl] acetate |
InChI |
InChI=1S/C12H15NO3/c1-4-13(9(2)14)11-5-7-12(8-6-11)16-10(3)15/h5-8H,4H2,1-3H3 |
InChI Key |
XFIVETKIMXMNII-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=C(C=C1)OC(=O)C)C(=O)C |
Canonical SMILES |
CCN(C1=CC=C(C=C1)OC(=O)C)C(=O)C |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
The compound is primarily studied for its potential therapeutic properties. Research indicates that derivatives of aminophenyl acetates can serve as precursors for pharmaceuticals. Specifically, [4-[Acetyl(ethyl)amino]phenyl] acetate can be utilized in synthesizing drugs targeting various diseases due to its ability to modify biological activity through structural variations .
GPR88 Agonists
Recent studies have highlighted the role of GPR88, a G protein-coupled receptor implicated in neuropsychiatric disorders. Compounds related to [4-[Acetyl(ethyl)amino]phenyl] acetate have been synthesized and evaluated for their efficacy as GPR88 agonists, showcasing their potential in treating conditions such as schizophrenia and depression .
Organic Synthesis Applications
Precursor for Fine Chemicals
[4-[Acetyl(ethyl)amino]phenyl] acetate serves as an important intermediate in organic synthesis. Its functional groups allow it to participate in various chemical reactions, making it a versatile building block for synthesizing fine chemicals, agrochemicals, and other pharmaceutical agents. The compound can undergo transformations such as acylation, alkylation, and coupling reactions .
Heck Reaction
The compound is also noted for its utility in the Heck reaction, where it acts as a precursor to form biaryl compounds. This reaction is significant in producing materials with applications in organic electronics and photonics .
Case Study 1: Synthesis of GPR88 Agonists
In a study exploring new GPR88 agonists, researchers synthesized derivatives of [4-[Acetyl(ethyl)amino]phenyl] acetate. The structure-activity relationship (SAR) was analyzed to improve potency and bioavailability. The findings suggested that modifications at specific sites on the molecule enhanced its efficacy as a therapeutic agent .
Case Study 2: Organic Synthesis Methodology
A novel synthetic route involving [4-[Acetyl(ethyl)amino]phenyl] acetate demonstrated high yields in producing complex organic molecules. This method involved catalytic hydrogenation of nitrophenyl acetates, showcasing the compound's role as an effective precursor in synthetic organic chemistry .
Comparative Data Table
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Development of pharmaceutical agents targeting neuropsychiatric disorders | GPR88 agonist synthesis |
| Organic Synthesis | Intermediate for fine chemicals and pharmaceuticals | Precursor for agrochemicals |
| Catalytic Reactions | Used in Heck reactions for biaryl compound formation | Organic electronics |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-Aminophenylacetate ()
- Structure: Features a primary amino group (-NH₂) at the para-position instead of the acetylated ethylamino group.
- Properties: Molecular weight: 179.22 g/mol (vs. 221.26 g/mol for [4-[Acetyl(ethyl)amino]phenyl] acetate, estimated). Reactivity: The free amino group enhances nucleophilicity, making it prone to diazotization or acylation reactions, whereas the acetylated derivative is more stable . Solubility: Higher polarity due to the -NH₂ group likely increases water solubility compared to the acetylated analog.
4-Methylphenyl Acetate ()
- Structure: Lacks the acetylethylamino substituent, with a simple methyl group at the para-position.
- Properties: Molecular weight: 150.18 g/mol. Stability: The absence of a nitrogen-containing group reduces susceptibility to hydrolysis or oxidation.
[4-[Acetyl-(4-chlorophenyl)sulfonylamino]-3-methylphenyl] Acetate ()
- Structure: Incorporates a sulfonylamino group and a chlorine atom, adding steric bulk and electron-withdrawing effects.
- Properties: Molecular weight: Higher (~400 g/mol range) due to the sulfonyl and chloro substituents. Bioactivity: Sulfonamide groups are common in drug design (e.g., antibacterial agents), suggesting that structural complexity in [4-[Acetyl(ethyl)amino]phenyl] acetate could be tailored for similar applications .
Table 1: Comparative Properties of [4-[Acetyl(ethyl)amino]phenyl] Acetate and Analogs
Anti-Tumor Acetate Derivatives ()
Several acetate-containing compounds isolated from Pleione bulbocodioides (e.g., compound 4: [(3-hydroxy-9-(4’-hydroxy-3’-methoxyphenyl)-11-methoxy-5,6,9,10-tetrahydro phenanthro [2,3-b] furan-10-yl) methyl acetate]) exhibit moderate anti-tumor activity against LA795 cells .
Stability and Solvent Interactions ()
Platinum(II) complexes with ethyl acetate as a solvent () highlight the role of acetate esters in stabilizing metal coordination. For [4-[Acetyl(ethyl)amino]phenyl] acetate, the ester group may similarly participate in weak intermolecular interactions (e.g., C–H⋯O), affecting crystallization or solubility in aprotic solvents .
Preparation Methods
General Synthetic Strategy
The preparation of [4-[Acetyl(ethyl)amino]phenyl] acetate typically involves:
- Starting from ethyl 4-aminophenylacetate or its precursors,
- Acetylation of the ethylamino group,
- Esterification or preservation of the acetate moiety.
The synthetic route can be divided into three main stages:
- Synthesis of Ethyl 4-aminophenylacetate
- Acetylation of the ethylamino substituent
- Purification and characterization
Preparation of Ethyl 4-aminophenylacetate
Ethyl 4-aminophenylacetate is a key intermediate and can be prepared by catalytic hydrogenation of ethyl 4-nitrophenylacetate. This method is well-documented and provides high yield and purity.
| Step | Reagents/Conditions | Details and Outcome |
|---|---|---|
| Starting Material | Ethyl 4-nitrophenylacetate | Molecular formula: C10H11NO4 |
| Catalyst | 10% Palladium on activated carbon (Pd/C) | Catalytic amount |
| Solvent | Methanol | 25 mL |
| Reaction | Hydrogenation under H2 atmosphere | 4 hours reaction time |
| Product | Ethyl 4-aminophenylacetate | Quantitative yield, high purity |
| Characterization | 1H-NMR (CDCl3) | δ: 1.29 (t, 3H), 3.72 (s, 2H), 4.13 (q, 2H), 6.51 (d, 2H), 6.98 (d, 2H) |
This hydrogenation method is efficient and widely used in industrial and laboratory settings due to its mild conditions and excellent yields.
Acetylation of the Ethylamino Group
The acetylation of the ethylamino substituent on the phenyl ring is generally performed by reacting the amine with an acetylating agent such as acetic anhydride or acetyl chloride under controlled conditions.
| Step | Reagents/Conditions | Details and Outcome |
|---|---|---|
| Substrate | Ethyl 4-aminophenylacetate | From previous step |
| Acetylating Agent | Acetic anhydride or acetyl chloride | Stoichiometric amounts |
| Base | Organic base (e.g., triethylamine) or pyridine | To neutralize acid byproducts |
| Solvent | Organic solvents such as dichloromethane, tetrahydrofuran (THF), or ethyl acetate | Reaction medium |
| Temperature | 0 to 25 °C | Controlled to avoid side reactions |
| Reaction Time | 1 to 4 hours | Monitored by TLC or HPLC |
| Product | [4-[Acetyl(ethyl)amino]phenyl] acetate | Isolated by extraction and purification |
This acetylation step is critical to introduce the acetyl group selectively on the ethylamino moiety without affecting the ester group on the phenylacetate.
Alternative Synthetic Routes and Key Variations
Some patents and research articles describe alternative synthetic strategies involving:
- Use of acid chlorides derived from phenylacetic acid derivatives,
- Coupling reactions using carbodiimide reagents (e.g., DCC) for amide bond formation,
- Mitsunobu reactions for ether formation on phenolic precursors,
- Nitration, reduction, and cyclization steps for related intermediates.
However, for the specific compound [4-[Acetyl(ethyl)amino]phenyl] acetate, the direct acetylation of ethyl 4-aminophenylacetate remains the most straightforward and practical method.
Purification and Characterization
After synthesis, purification is typically achieved by:
- Liquid-liquid extraction (e.g., using ethyl acetate and aqueous layers),
- Drying over anhydrous salts such as calcium chloride or sodium sulfate,
- Filtration and concentration under reduced pressure,
- Crystallization from suitable solvents (e.g., ethanol).
Characterization methods include:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C),
- Mass spectrometry (MS),
- Infrared spectroscopy (IR),
- Melting point determination.
Summary Table of Preparation Methods
Research Findings and Optimization Notes
- The hydrogenation step is highly efficient and mild, avoiding over-reduction or side reactions.
- The acetylation requires careful control of temperature and base to prevent hydrolysis or over-acetylation.
- Solvent choice impacts both reaction rate and product purity; dichloromethane and THF are preferred for acetylation.
- Use of anhydrous conditions and neutral drying agents improves product stability.
- Monitoring by TLC or HPLC ensures reaction completeness and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
